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molecular formula C11H11NO2S B8332229 6-Acetoxy-1-methyl-2-indolinethione

6-Acetoxy-1-methyl-2-indolinethione

Cat. No. B8332229
M. Wt: 221.28 g/mol
InChI Key: BISMUWKDNLFIGW-UHFFFAOYSA-N
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Patent
US05464861

Procedure details

P2S5 (3.80 g, 8.10 mmol) was added to a vigorously stirred suspension of Na2CO3 (0.88 g, 8.10 mmol) in THF (30 mL). After the mixture had become homogeneous (ca. 15 minutes), a solution of 1-methyl-7-aza-2-indolinone [VII: R1 =7-aza, R3 =Me] (1.00 g) in THF (10 mL) was added and stirring was continued for 18 hours at 20° C. Solvent was removed under reduced pressure, and the residue was partitioned between EtOAc and water. Workup of the organic layer, and chromatography of the residue on silica gel (elution with EtOAc/petroleum ether (1:5)) gave 1-methyl-7-aza-2-indolinethione [IX: R1 =7-aza, R3 =Me] (0.81 g, 73%); mp (EtOAc/petroleum ether) 130°-133° C.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=O.[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=O)[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33]>C1COCC1>[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=[S:2].[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=[S:2])[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC2=CC=CN=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 15 minutes)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(CC2=CC=CN=C12)=S
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464861

Procedure details

P2S5 (3.80 g, 8.10 mmol) was added to a vigorously stirred suspension of Na2CO3 (0.88 g, 8.10 mmol) in THF (30 mL). After the mixture had become homogeneous (ca. 15 minutes), a solution of 1-methyl-7-aza-2-indolinone [VII: R1 =7-aza, R3 =Me] (1.00 g) in THF (10 mL) was added and stirring was continued for 18 hours at 20° C. Solvent was removed under reduced pressure, and the residue was partitioned between EtOAc and water. Workup of the organic layer, and chromatography of the residue on silica gel (elution with EtOAc/petroleum ether (1:5)) gave 1-methyl-7-aza-2-indolinethione [IX: R1 =7-aza, R3 =Me] (0.81 g, 73%); mp (EtOAc/petroleum ether) 130°-133° C.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=O.[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=O)[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33]>C1COCC1>[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=[S:2].[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=[S:2])[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC2=CC=CN=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 15 minutes)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(CC2=CC=CN=C12)=S
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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